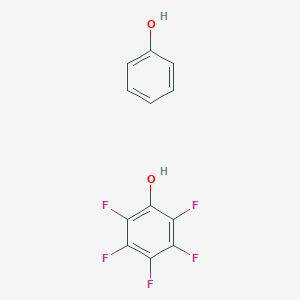![molecular formula C10H17NO2S2 B14231581 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 548761-57-5](/img/structure/B14231581.png)
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a dimethylcarbamothioyl group
準備方法
The synthesis of 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclohexane-1-carboxylic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
化学反応の分析
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields
科学的研究の応用
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
作用機序
The mechanism of action of 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1-carboxylic acid: Lacks the dimethylcarbamothioyl group, resulting in different chemical and biological properties.
Dimethylcarbamothioyl derivatives: Compounds with similar functional groups but different core structures, leading to variations in reactivity and applications.
Substituted cyclohexanes: Compounds with different substituents on the cyclohexane ring, affecting their stability and reactivity
This compound’s uniqueness lies in its combination of a cyclohexane ring with a dimethylcarbamothioyl group, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
548761-57-5 |
|---|---|
分子式 |
C10H17NO2S2 |
分子量 |
247.4 g/mol |
IUPAC名 |
1-(dimethylcarbamothioylsulfanyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2S2/c1-11(2)9(14)15-10(8(12)13)6-4-3-5-7-10/h3-7H2,1-2H3,(H,12,13) |
InChIキー |
YBBROKCRGNSPRB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SC1(CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


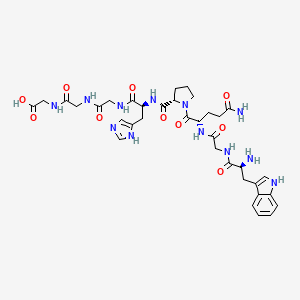
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
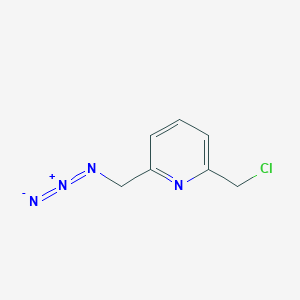
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
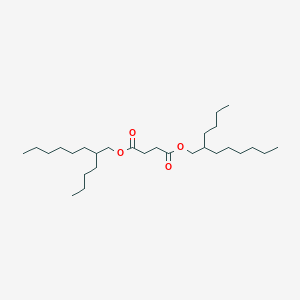
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
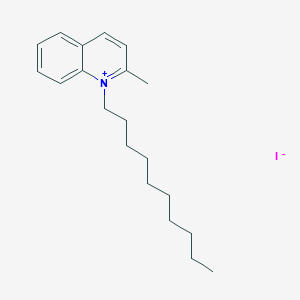
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
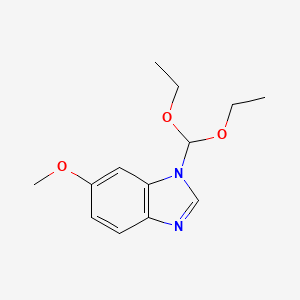
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
